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Compound of Interest

Compound Name: 4-(Thiophen-2-yl)benzoic acid

Cat. No.: B1299055

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-(Thiophen-
2-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for these characterization
techniques.

Core Spectroscopic Data

The structural integrity and purity of 4-(Thiophen-2-yl)benzoic acid can be confirmed through
a combination of spectroscopic methods. The data presented herein has been compiled from
various sources to provide a comprehensive analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
8.13 d,J=2.0Hz 1H Thiophene-H
7.98 dd,J=84,2.0Hz 1H Thiophene-H
7.75 d,J=8.4Hz 1H Thiophene-H

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Assignment

164.8 C=0 (Carboxylic Acid)
136.7 Aromatic C

132.2 Aromatic C

131.4 Aromatic C

131.0 Aromatic C

130.9 Aromatic C

129.3 Aromatic C

Infrared (IR) Spectroscopy

While a specific experimental spectrum for 4-(Thiophen-2-yl)benzoic acid is not readily
available, the expected characteristic IR absorptions can be predicted based on its functional
groups. The presence of a carboxylic acid, a benzene ring, and a thiophene ring will give rise to
distinct vibrational bands.
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Wavenumber (cm~?)

Functional Group

Vibrational Mode

3300-2500 (broad) O-H (Carboxylic Acid) Stretching
~3100 C-H (Aromatic/Thiophene) Stretching
1700-1680 C=0 (Carboxylic Acid) Stretching
1600-1450 C=C (Aromatic/Thiophene) Stretching
~1300 C-O (Carboxylic Acid) Stretching
~850-700 C-H (Aromatic/Thiophene) Out-of-plane Bending
~750-650 C-S (Thiophene) Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming its molecular weight and elemental composition. The molecular formula

for 4-(Thiophen-2-yl)benzoic acid is C11HsO2S, with a molecular weight of 204.25 g/mol .[1]

[2]

Predicted Mass Spectrometry Data

Adduct mlz

[M+H]* 205.03178
[M+Na]* 227.01372
[M-H]~ 203.01722
[M+NHa]* 222.05832
[M+K]* 242.98766

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data

presented above.
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NMR Spectroscopy

1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The
sample is prepared by dissolving approximately 5-10 mg of 4-(Thiophen-2-yl)benzoic acid in
a deuterated solvent, such as DMSO-de or CDCls, in an NMR tube. Tetramethylsilane (TMS) is
commonly used as an internal standard for chemical shift referencing (0.00 ppm). For 3C NMR,
a proton-decoupled sequence is generally used to simplify the spectrum.

Infrared (IR) Spectroscopy

FT-IR spectra of solid samples like 4-(Thiophen-2-yl)benzoic acid are often obtained using
the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed
with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then
pressed under high pressure to form a transparent pellet. The pellet is placed in the sample
holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-
400 cm~1.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, with electrospray ionization
(ESI) being common for this type of molecule. The sample is dissolved in a suitable solvent,
such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL) and then introduced
into the mass spectrometer. The instrument analyzes the mass-to-charge ratio of the resulting
ions, providing the molecular weight and fragmentation pattern of the compound.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 4-(Thiophen-2-yl)benzoic acid.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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